molecular formula C6H12O6 B13345059 D-Fructopyranose-1-13C

D-Fructopyranose-1-13C

Cat. No.: B13345059
M. Wt: 181.15 g/mol
InChI Key: LKDRXBCSQODPBY-WUAGLHOYSA-N
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Description

D-Fructopyranose-1-13C: is a labeled form of D-fructopyranose, a monosaccharide belonging to the class of organic compounds known as carbohydrates. The “1-13C” label indicates that the carbon at position 1 is a carbon-13 isotope, which is commonly used in nuclear magnetic resonance (NMR) spectroscopy for tracing and studying metabolic pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of D-Fructopyranose-1-13C typically involves the incorporation of the carbon-13 isotope into the fructose molecule. One common method is the enzymatic conversion of glucose-1-13C to fructose-1-13C using glucose isomerase. This process is carried out under controlled conditions to ensure the specific labeling of the carbon atom.

Industrial Production Methods: Industrial production of this compound involves large-scale fermentation processes where microorganisms are used to convert glucose-1-13C to fructose-1-13C. The process is optimized for high yield and purity, and the final product is purified using chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions: D-Fructopyranose-1-13C undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form D-fructuronic acid.

    Reduction: It can be reduced to form D-sorbitol.

    Substitution: It can undergo substitution reactions where hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.

    Reduction: Sodium borohydride and hydrogen gas in the presence of a catalyst are commonly used.

    Substitution: Reagents like acetic anhydride and sulfuric acid are used for acetylation reactions.

Major Products:

    Oxidation: D-fructuronic acid.

    Reduction: D-sorbitol.

    Substitution: Acetylated derivatives of D-fructopyranose.

Scientific Research Applications

Chemistry: D-Fructopyranose-1-13C is used in NMR spectroscopy to study the structure and dynamics of carbohydrates. It helps in understanding the conformational changes and interactions of fructose in various environments.

Biology: In biological research, this compound is used to trace metabolic pathways involving fructose. It helps in studying the metabolism of fructose in cells and tissues, providing insights into energy production and storage.

Medicine: this compound is used in medical research to study disorders related to carbohydrate metabolism, such as diabetes and fructose intolerance. It helps in understanding the role of fructose in these conditions and developing targeted therapies.

Industry: In the food industry, this compound is used to study the Maillard reaction, which is responsible for browning and flavor development in foods. It helps in optimizing food processing conditions to enhance flavor and texture.

Mechanism of Action

D-Fructopyranose-1-13C exerts its effects by participating in metabolic pathways involving fructose. The carbon-13 isotope acts as a tracer, allowing researchers to track the movement and transformation of fructose in biological systems. The molecular targets include enzymes involved in fructose metabolism, such as fructokinase and aldolase. The pathways involved include glycolysis and the pentose phosphate pathway.

Comparison with Similar Compounds

    D-Glucopyranose-1-13C: Another labeled monosaccharide used in metabolic studies.

    D-Fructofuranose-1-13C: A different isomer of fructose labeled with carbon-13.

    D-Sorbitol-1-13C: A reduced form of fructose labeled with carbon-13.

Uniqueness: D-Fructopyranose-1-13C is unique due to its specific labeling at the carbon-1 position, which provides detailed information about the metabolic fate of fructose. Its pyranose form is also significant as it represents the six-membered ring structure of fructose, which is important in understanding its chemical and biological properties.

Properties

Molecular Formula

C6H12O6

Molecular Weight

181.15 g/mol

IUPAC Name

(2R,3S,4R,5R)-2-(hydroxy(113C)methyl)oxane-2,3,4,5-tetrol

InChI

InChI=1S/C6H12O6/c7-2-6(11)5(10)4(9)3(8)1-12-6/h3-5,7-11H,1-2H2/t3-,4-,5+,6-/m1/s1/i2+1

InChI Key

LKDRXBCSQODPBY-WUAGLHOYSA-N

Isomeric SMILES

C1[C@H]([C@H]([C@@H]([C@](O1)([13CH2]O)O)O)O)O

Canonical SMILES

C1C(C(C(C(O1)(CO)O)O)O)O

Origin of Product

United States

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